![molecular formula C25H31NO4 B557996 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid CAS No. 143688-82-8](/img/structure/B557996.png)
10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
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Overview
Description
10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, also known as Fmoc-10-Adc-OH, is a chemical compound with the molecular formula C25H31NO4 . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a decanoic acid chain via a methoxy carbonyl amino linkage . The exact mass of the molecule is 409.22530847 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.5 g/mol . It has a XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 75.6 Ų .Scientific Research Applications
Drug Delivery Systems
Fmoc-10-Adc-OH is utilized in the development of hydrogels for drug delivery . These hydrogels can incorporate high concentrations of drugs like indomethacin (IDM) and exhibit a biphasic release profile, which is beneficial for sustained drug release. The addition of polyamidoamine dendrimer (PAMAM) to these hydrogels can further prolong drug release, making them suitable for injectable self-healing matrices .
Tissue Engineering
In tissue engineering, Fmoc-10-Adc-OH-based hydrogels provide a three-dimensional matrix that supports cell adhesion, survival, and proliferation . These hydrogels mimic the extracellular matrix, offering a physiologically relevant environment for tissue regeneration and are being explored for their potential in 3D stem cell cultures and the acceleration of wound healing .
Diagnostic Imaging
Peptide-based hydrogels containing Fmoc-10-Adc-OH derivatives are being investigated as potential tools for diagnostic imaging . Their biocompatibility and ability to form self-supporting structures make them suitable for use as contrast agents or carriers for imaging molecules.
Bioprinting
Fmoc-10-Adc-OH is a key component in the synthesis of self-supporting hydrogels used in bioprinting applications . These hydrogels can be printed into complex structures and support cellular activities, paving the way for the creation of tissue constructs and organ models for research and therapeutic purposes.
Peptide Synthesis
Fmoc-10-Adc-OH plays a crucial role in solid-phase peptide synthesis (SPPS), where it is used as a building block for the assembly of peptides . Its protective group allows for the sequential addition of amino acids to form peptides with specific sequences required for various biomedical applications.
Biomedical Research
The compound’s utility extends to general biomedical research, where it is involved in the formulation of peptide-based materials for various applications, including the study of protein misfolding diseases and the development of new biomaterials .
Mechanism of Action
Target of Action
It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .
Mode of Action
Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.
Pharmacokinetics
The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-10-Adc-OH.
Result of Action
The primary result of Fmoc-10-Adc-OH’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, Fmoc-10-Adc-OH allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.
Action Environment
The action of Fmoc-10-Adc-OH is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of Fmoc-10-Adc-OH.
properties
IUPAC Name |
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUPGNWTJGCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630210 |
Source
|
Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
CAS RN |
143688-82-8 |
Source
|
Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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